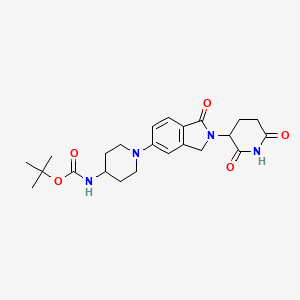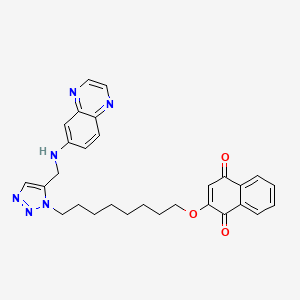
Gpx4/cdk-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gpx4/cdk-IN-1 is a dual inhibitor targeting both Glutathione Peroxidase 4 (GPX4) and Cyclin-Dependent Kinases (CDKs). This compound has shown significant potential in cancer treatment due to its ability to induce ferroptosis and inhibit cell cycle progression .
Métodos De Preparación
The synthesis of Gpx4/cdk-IN-1 involves a series of chemical reactions designed to create a compound that can effectively inhibit both GPX4 and CDKs. The synthetic route typically includes the combination of ML162 (a GPX4 inhibitor) and indirubin-3’-oxime (a CDK inhibitor) to form a dual inhibitor . The reaction conditions often involve specific temperature controls and the use of solvents to facilitate the reactions . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs .
Análisis De Reacciones Químicas
Gpx4/cdk-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, affecting its inhibitory properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its effectiveness.
Substitution: Substitution reactions can be used to introduce different functional groups, enhancing its inhibitory activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically modified versions of the original compound with altered inhibitory properties .
Aplicaciones Científicas De Investigación
Gpx4/cdk-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of dual inhibition and the development of new inhibitors.
Biology: Helps in understanding the role of GPX4 and CDKs in cellular processes.
Medicine: Shows promise in cancer treatment by inducing ferroptosis and inhibiting cell cycle progression
Mecanismo De Acción
Gpx4/cdk-IN-1 exerts its effects by inhibiting both GPX4 and CDKs. GPX4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to alcohols . Inhibition of GPX4 leads to the accumulation of lipid peroxides, inducing ferroptosis . CDKs are crucial for cell cycle progression, and their inhibition results in cell cycle arrest . The dual inhibition of GPX4 and CDKs by this compound leads to both ferroptosis and cell cycle arrest, making it a potent anticancer agent .
Comparación Con Compuestos Similares
Gpx4/cdk-IN-1 is unique due to its dual inhibitory action on both GPX4 and CDKs. Similar compounds include:
ML162: A GPX4 inhibitor.
Indirubin-3’-oxime: A CDK inhibitor.
APR-246: A compound that induces ferroptosis in combination with other agents.
These compounds, while effective in their own right, do not offer the combined inhibitory effects seen with this compound .
Propiedades
Fórmula molecular |
C48H45Cl2N9O7S |
|---|---|
Peso molecular |
962.9 g/mol |
Nombre IUPAC |
3-[4-[[2-chloro-4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenoxy]methyl]triazol-1-yl]-N-[3-[(E)-[2-(2-hydroxy-6-methoxy-1H-indol-3-yl)indol-3-ylidene]amino]oxypropyl]propanamide |
InChI |
InChI=1S/C48H45Cl2N9O7S/c1-64-33-15-16-34-38(26-33)54-47(62)43(34)45-44(35-11-5-6-12-37(35)53-45)56-66-23-8-20-51-41(60)19-22-58-28-31(55-57-58)29-65-39-17-14-32(25-36(39)50)59(42(61)27-49)46(40-13-7-24-67-40)48(63)52-21-18-30-9-3-2-4-10-30/h2-7,9-17,24-26,28,46,54,62H,8,18-23,27,29H2,1H3,(H,51,60)(H,52,63)/b56-44+ |
Clave InChI |
XZHKRJXBZZUBQT-FYGPYZTFSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)



![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)


![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)


